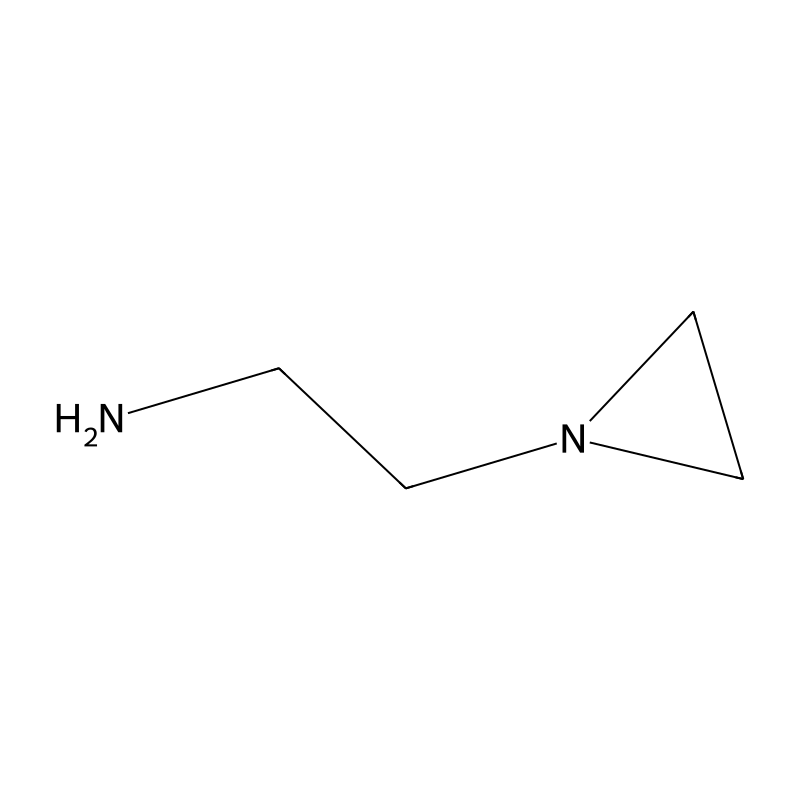1-Aziridineethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Polymer Chemistry
Specific Scientific Field: Polymer Chemistry
Results or Outcomes: The polymerization of aziridine and azetidine monomers provides a basis for the development of future macromolecular architectures using these relatively exotic monomers.
Cardiovascular Disease and SARS Treatment
Specific Scientific Field: Pharmacology and Virology
Summary of the Application: N-(2-Aminoethyl)-1-aziridineethanamine is an experimental angiotensin-converting enzyme 2 inhibitor investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS).
Methods of Application or Experimental Procedures: N-(2-Aminoethyl)-1-aziridineethanamine may inhibit ACE2, preventing the actions of Angiotensin II from occurring.
Results or Outcomes: The binding of N-(2-Aminoethyl)-1-aziridineethanamine to ACE2 may prevent the actions of Angiotensin II, which can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation.
1-Aziridineethanamine, also known as N-(2-aminoethyl)-1-aziridineethanamine, is a three-membered cyclic amine featuring a nitrogen atom in the ring structure. This compound is characterized by its unique aziridine framework, which imparts significant ring strain and reactivity. The molecular formula of 1-aziridineethanamine is , and it has a molecular weight of approximately 86.14 g/mol. This compound exists as a colorless to yellow liquid and is soluble in water, indicating its potential for various biological interactions and applications.
- Research suggests 1-Aziridineethanamine may act as an inhibitor of angiotensin-converting enzyme 2 (ACE2) [, ]. ACE2 plays a role in regulating blood pressure and the entry of certain viruses into cells [].
- The exact mechanism of ACE2 inhibition by 1-Aziridineethanamine is under investigation and details are not available in publicly accessible scientific publications.
- As a new research compound, information on safety and hazards associated with 1-Aziridineethanamine is limited.
- The presence of the aziridine ring suggests potential for reactivity and toxicity, but specific data is not available in public scientific databases.
The aziridine ring in 1-aziridineethanamine contributes to its high reactivity, particularly in nucleophilic substitution reactions. The strain in the three-membered ring makes it susceptible to various chemical transformations, including:
- Ring-opening reactions: These can occur with nucleophiles such as alcohols or thiols, resulting in the formation of larger amines or thioethers.
- Reactions with electrophiles: The nitrogen atom can participate in electrophilic substitutions, facilitating the synthesis of more complex molecules.
- Bioconjugation: The compound can react with sulfhydryl groups to form stable thioether bonds through a ring-opening mechanism, which is significant for drug development and bioconjugation strategies .
1-Aziridineethanamine exhibits notable biological activities, particularly as an experimental inhibitor of angiotensin-converting enzyme 2 (ACE2). This inhibition has implications for treating cardiovascular diseases and respiratory conditions such as Severe Acute Respiratory Syndrome (SARS). By binding to ACE2, 1-aziridineethanamine may induce conformational changes that prevent the binding of viral proteins, thereby inhibiting viral entry into host cells .
Additionally, chronic exposure to this compound has been associated with liver damage and irritation to mucous membranes and skin .
Several synthetic pathways exist for producing 1-aziridineethanamine:
- Cyclization of haloamines: An amine can displace a halide in an intramolecular nucleophilic substitution reaction to form the aziridine ring.
- De Kimpe aziridine synthesis: This method involves reacting an α-chloroimine with a nucleophile such as hydride or cyanide to generate aziridines .
- From amino alcohols: The compound can be synthesized from aminoethanol through dehydration processes involving oxide catalysts or sulfate esters .
These methods highlight the versatility of aziridine synthesis, allowing for variations based on available starting materials and desired functional groups.
1-Aziridineethanamine finds applications primarily in medicinal chemistry due to its biological activity. Its role as an ACE2 inhibitor positions it as a potential therapeutic agent for:
- Cardiovascular diseases: By modulating the renin-angiotensin system through ACE2 inhibition.
- Viral infections: Particularly those caused by coronaviruses like SARS-CoV, by preventing viral entry into cells .
Moreover, the compound's reactivity allows it to be used in synthesizing other biologically active molecules through various organic reactions.
Studies have shown that 1-aziridineethanamine interacts specifically with ACE2, leading to conformational changes that hinder the binding of SARS-CoV spike proteins. This interaction is critical in exploring therapeutic avenues for managing COVID-19 and other similar viral infections . Additionally, its ability to form thioether bonds through bioconjugation expands its potential applications in drug delivery systems.
Several compounds share structural similarities with 1-aziridineethanamine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Aziridinoethanol | Amino alcohol derivative; used in similar reactions | |
| N-(2-hydroxyethyl)aziridine | Hydroxyl group enhances solubility and reactivity | |
| N-(beta-hydroxyethyl)aziridine | Similar reactivity; potential for bioconjugation | |
| 1-(2-hydroxyethyl)ethyleneimine | Contains an ethyleneimine structure; reactive amine |
Uniqueness
1-Aziridineethanamine stands out due to its specific biological activity against ACE2, making it a target for therapeutic development against viral infections. Its unique aziridine structure allows for diverse chemical transformations that are not as readily available in other similar compounds.








